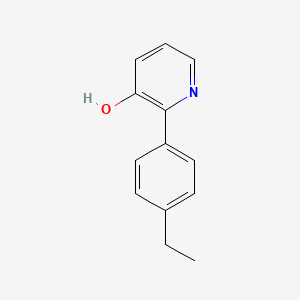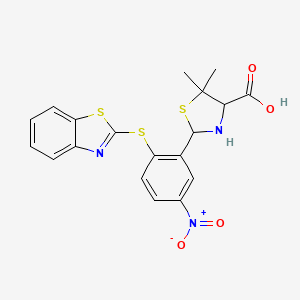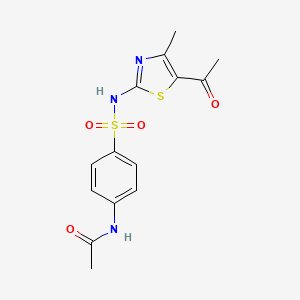
N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)ethanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)ethanamide, or N-AMSTPE, is a synthetic molecule that has become increasingly important in scientific research. N-AMSTPE is a versatile compound that has a wide range of applications in fields such as biochemistry, physiology, and pharmacology.
科学的研究の応用
N-AMSTPE has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition, as well as in the study of drug metabolism and pharmacokinetics. In addition, it has been used in the study of protein-protein interactions and the development of therapeutic agents. N-AMSTPE has also been used in the study of cellular signaling pathways, gene expression, and cell death.
作用機序
The mechanism of action of N-AMSTPE is not fully understood, but it is believed to work by binding to certain enzymes or proteins in the cell. This binding can result in the inhibition of the enzyme or protein, thus altering the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
N-AMSTPE has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been shown to inhibit the expression of certain genes, such as those involved in cell death. In vivo studies have also shown that N-AMSTPE can alter the expression of certain proteins, such as those involved in cell proliferation and apoptosis.
実験室実験の利点と制限
N-AMSTPE is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its easy synthesis and its ability to bind to certain enzymes or proteins. However, it is important to note that N-AMSTPE is not always effective in inhibiting the activity of certain enzymes or proteins, and it can also be toxic at high concentrations.
将来の方向性
N-AMSTPE has a wide range of potential future applications. It could be used in the development of drugs that target specific enzymes or proteins, as well as in the development of therapeutic agents for a wide range of diseases. In addition, it could be used to study the effects of certain drugs on the body and to develop new drug delivery systems. Finally, N-AMSTPE could be used to study the effects of environmental toxins on the body, as well as to develop new methods of environmental protection.
合成法
N-AMSTPE is typically synthesized through the reaction of 4-methyl-2,5-thiazolylamine with 3-acetyl-4-methyl-2,5-thiazolyl chloride, followed by the introduction of a sulfonamide group. The reaction of these two compounds is carried out in a solvent, such as acetonitrile, and the final product is a white solid. This synthesis method is efficient and yields a high yield of the desired product.
特性
IUPAC Name |
N-[4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-8-13(9(2)18)22-14(15-8)17-23(20,21)12-6-4-11(5-7-12)16-10(3)19/h4-7H,1-3H3,(H,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOLGTQQZARMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6358467.png)

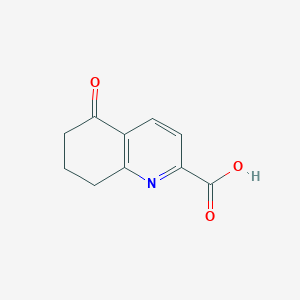
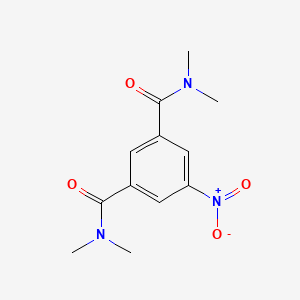

![6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358482.png)

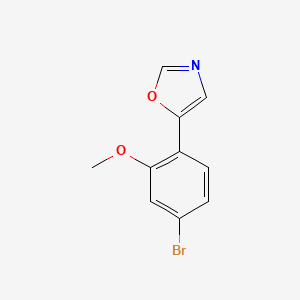
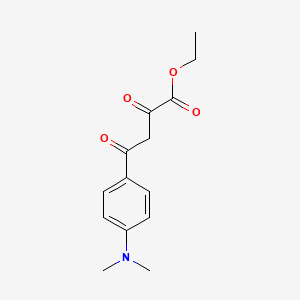

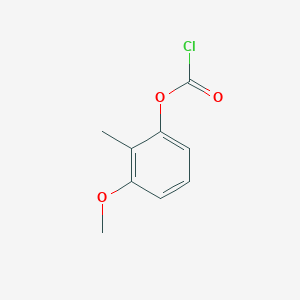
![2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, 95%](/img/structure/B6358517.png)
